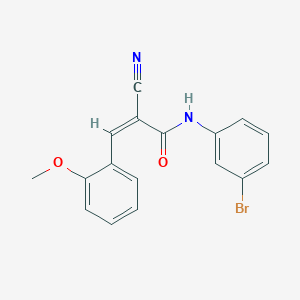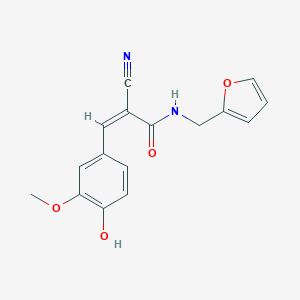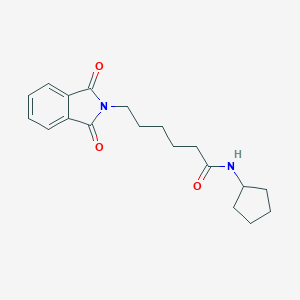![molecular formula C11H10ClNO3 B255337 (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid, also known as CGP-7930, is a potent and selective antagonist of the GABAB receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Mécanisme D'action
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid is a selective antagonist of the GABAB receptor, which is a member of the G protein-coupled receptor family. The GABAB receptor is widely distributed in the central nervous system and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. This compound binds to the GABAB receptor and prevents the activation of downstream signaling pathways, resulting in a reduction in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce neuronal excitability and inhibit neurotransmitter release, particularly in the hippocampus and cortex. In addition, this compound has been shown to modulate the activity of ion channels and reduce the amplitude of synaptic currents. These effects are thought to underlie the antiepileptic, anxiolytic, and antidepressant effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid is a highly selective antagonist of the GABAB receptor, and its effects are well-characterized in animal models. It has been extensively studied in vitro and in vivo, and its pharmacokinetic properties have been well-documented. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in some experimental settings. In addition, its effects can be influenced by factors such as pH and temperature, which can make it challenging to interpret results from experiments.
Orientations Futures
There are several future directions for research on (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid. One area of interest is the development of more water-soluble analogs of this compound, which would facilitate its use in a wider range of experimental settings. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on neuronal function.
Méthodes De Synthèse
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylphenylamine with 2-oxobutanedioic acid, followed by further reaction with acetic anhydride and potassium carbonate. The final product is obtained through purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in reducing seizure activity in animal models of epilepsy, as well as exhibiting anxiolytic and antidepressant effects. In addition, this compound has been shown to modulate pain perception and has potential applications in the treatment of chronic pain.
Propriétés
Formule moléculaire |
C11H10ClNO3 |
|---|---|
Poids moléculaire |
239.65 g/mol |
Nom IUPAC |
(Z)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b6-5- |
Clé InChI |
GGPZGIFCMBKQJS-WAYWQWQTSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Cl)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)




![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)
